molecular formula C16H16N2O3S B2491222 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide CAS No. 2415490-96-7

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide

Cat. No.: B2491222
CAS No.: 2415490-96-7
M. Wt: 316.38
InChI Key: NWKYBTPFEMUPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a 3,5-dimethyl-1,2-oxazole moiety and linked via a methylene bridge to a 4-methylthiophene-2-carboxamide group. This structure combines aromatic and heteroaromatic systems, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-6-14(22-8-9)16(19)17-7-12-4-5-13(20-12)15-10(2)18-21-11(15)3/h4-6,8H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKYBTPFEMUPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS Number 2415620-66-3
LogP 2.0929
Polar Surface Area 54.316 Ų

The compound features a furan ring linked to a 1,2-oxazole moiety, which is known for its diverse biological activities. The presence of the thiophene group is also significant as it may enhance the pharmacological profile of the compound.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan and oxazole rings. The final coupling with the thiophene derivative is facilitated using coupling reagents like EDCI or DCC. This method ensures high yield and purity suitable for biological evaluation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the same chemical class. For instance, derivatives exhibiting notable cytotoxic effects against various cancer cell lines were synthesized and evaluated. Although specific data on this compound is limited, compounds with similar structures have shown promising results against human cancer cell lines .

Antimicrobial Activity

Compounds containing furan and oxazole moieties have also been screened for antimicrobial properties. A study indicated that certain derivatives displayed significant inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM for some active compounds . While direct data on our compound's antimicrobial activity is not available, its structural relatives suggest a potential for similar effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors within cellular pathways. This interaction could lead to inhibition or modulation of key biological processes involved in tumor growth or microbial resistance.

Case Studies

  • Antitumor Screening : A study evaluated a series of related compounds and found that certain derivatives inhibited cell proliferation in various cancer types. The findings suggest that modifications in the chemical structure can lead to enhanced antitumor activity.
  • Antimicrobial Evaluation : In another investigation focusing on thiazolopyridine derivatives, researchers identified significant antimicrobial activity through molecular docking studies that revealed strong binding interactions with bacterial enzymes essential for survival .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Key Functional Groups Molecular Weight (g/mol) Pharmacological Notes
Target Compound Furan-oxazole, methylthiophene-carboxamide Not explicitly provided Hypothesized kinase modulation due to carboxamide-thiophene motif
A-836,339 () Thiazole, methoxyethyl, tetramethylcyclopropane-carboxamide ~350 (estimated) Cannabinoid receptor agonist; cyclopropane enhances metabolic stability
AB-CHFUPYCA () Thiazole, methoxyethyl, tetramethylcyclopropane-carboxamide ~350 (estimated) Structural analog of A-836,339; similar receptor binding but altered substituent effects
Ranitidine Nitroacetamide () Furan, dimethylamino, nitroacetamide ~314 (exact) Ranitidine impurity; nitro group may confer reactivity vs. target compound’s methyl
Key Observations:
  • Heterocyclic Diversity : The target compound’s furan-oxazole core contrasts with thiazole-based A-836,339 and AB-CHFUPYCA. Oxazole’s electron-rich nature may improve solubility compared to thiazole’s sulfur-based electronics .
  • Carboxamide Variations : The methylthiophene-carboxamide in the target compound differs from A-836,339’s cyclopropane-carboxamide, which is associated with enhanced rigidity and receptor affinity .
  • Substituent Effects : The methyl group on the thiophene ring in the target compound may reduce steric hindrance compared to ranitidine derivatives’ bulkier nitroacetamide groups .

Preparation Methods

Furan Core Functionalization

The furan ring is synthesized via Paal-Knorr cyclization of 1,4-diketones, though alternative routes such as Feist-Benary synthesis may also apply. For the 5-substituted furan derivative:

  • 2-Methylfuran is subjected to Vilsmeier-Haack formylation at the 5-position using POCl₃ and DMF, yielding 5-formyl-2-methylfuran.
  • The aldehyde is reduced to 5-(hydroxymethyl)-2-methylfuran using NaBH₄ in methanol (85–90% yield).

Oxazole Ring Construction

The 3,5-dimethyloxazole group is introduced via a cyclocondensation strategy:

  • 5-(Hydroxymethyl)-2-methylfuran is oxidized to 5-(hydroxymethyl)furan-2-carboxylic acid using KMnO₄ in acidic conditions.
  • The carboxylic acid reacts with 3,5-dimethylisoxazol-4-amine under Dehydrative Cyclization using PCl₃ as a catalyst, forming the oxazole ring.
  • The hydroxymethyl group is converted to an amine via Curtius rearrangement :
    • Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol yields the Boc-protected amine.
    • Deprotection with HCl in dioxane provides 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-ylmethanamine (72% yield over two steps).

Synthesis of 4-Methylthiophene-2-carbonyl Chloride

Thiophene Carboxylic Acid Preparation

The 4-methylthiophene-2-carboxylic acid precursor is synthesized via:

  • Gewald Reaction : Condensation of 2-methylcyclohexanone with elemental sulfur and malononitrile in ethanol, catalyzed by morpholine (78% yield).
  • Hydrolysis of the nitrile group using H₂SO₄/H₂O (1:1) at reflux yields the carboxylic acid.

Acyl Chloride Formation

The acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) in dry dichloromethane (DCM) at 0–5°C. Excess SOCl₂ is removed under reduced pressure, yielding 4-methylthiophene-2-carbonyl chloride (94% purity by NMR).

Amide Bond Formation

The final coupling employs Schotten-Baumann conditions :

  • 5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-ylmethanamine (1.0 equiv) is dissolved in anhydrous DCM under N₂.
  • 4-Methylthiophene-2-carbonyl chloride (1.2 equiv) is added dropwise at 0°C.
  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, maintaining pH 8–9.
  • The reaction proceeds at room temperature for 12 h, monitored by TLC (eluent: hexane/EtOAc 7:3).
  • Workup involves washing with 5% NaHCO₃, brine, and drying over MgSO₄.
  • Purification via silica gel chromatography (hexane/EtOAc gradient) affords the target compound as a white solid (83% yield, m.p. 156–158°C).

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiophene-H), 6.87 (d, J = 3.2 Hz, 1H, furan-H), 6.35 (d, J = 3.2 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂NH), 2.51 (s, 3H, thiophene-CH₃), 2.34 (s, 6H, oxazole-CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₇N₂O₃S [M+H]⁺ 353.0961, found 353.0959.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Patent WO2020007902A1 discloses a microwave method for oxazole formation:

  • 5-(Aminomethyl)furan-2-carbaldehyde and 3,5-dimethyl-1,2-oxazol-4-amine are irradiated at 150°C for 15 min in DMF, achieving 88% yield.

Solid-Phase Synthesis

Immobilization of the furan-methylamine on Wang resin enables iterative coupling and cyclization, though this approach sacrifices scalability for purity (>95% by HPLC).

Industrial-Scale Considerations

Key optimizations for kilogram-scale production include:

  • Solvent Recycling : DCM recovery via distillation reduces costs.
  • Catalyst Recycling : DMAP used in oxazole synthesis is recovered via aqueous extraction (92% recovery).
  • Continuous Flow Processing : Tubular reactors for acyl chloride formation minimize thermal degradation.

Q & A

Q. Q1. What are the critical steps in synthesizing N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves:

  • Step 1: Formation of the 3,5-dimethyl-1,2-oxazole ring via condensation of diketones with hydroxylamine derivatives under acidic conditions.
  • Step 2: Functionalization of the furan-2-ylmethyl group through nucleophilic substitution or coupling reactions.
  • Step 3: Carboxamide linkage formation between the furan-methyl group and 4-methylthiophene-2-carboxylic acid using coupling agents like EDCI or DCC.

Optimization focuses on solvent selection (e.g., DMF for polar intermediates), catalyst choice (e.g., Pd for cross-coupling), and temperature control (60–80°C for cyclization steps). Purification via recrystallization or column chromatography ensures >95% purity .

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions (e.g., methyl groups on oxazole at δ 2.1–2.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 375.1) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • In vitro enzyme inhibition assays: Screen against kinases (e.g., EGFR) or proteases linked to cancer or inflammation. Use fluorogenic substrates for real-time activity monitoring .
  • Antimicrobial susceptibility testing: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria or fungi .
  • Cytotoxicity profiling: MTT or XTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Answer:

  • Modify substituents: Replace the 4-methyl group on thiophene with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Oxazole ring variations: Introduce halogenated or bulky substituents to improve metabolic stability .
  • Bioisosteric replacements: Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity .
    Validate changes using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. Q5. How can contradictory in vitro vs. in vivo activity data be resolved for this compound?

Answer:

  • Pharmacokinetic profiling: Assess bioavailability via oral/intravenous administration in rodent models. Use LC-MS/MS to measure plasma concentrations and identify poor absorption or rapid metabolism .
  • Metabolite identification: Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS to detect inactivation pathways .
  • Formulation optimization: Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. Q6. What computational methods are effective for predicting off-target interactions and toxicity?

Answer:

  • Molecular dynamics simulations: Analyze binding stability to non-target proteins (e.g., cytochrome P450 enzymes) using GROMACS or AMBER .
  • Toxicity prediction tools: Use SwissADME or ProTox-II to forecast hepatotoxicity, mutagenicity, and hERG channel inhibition .
  • Machine learning models: Train on datasets like ChEMBL to predict ADMET properties based on structural fingerprints .

Q. Q7. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), or oxidative stress (H2O2).
  • LC-MS/MS analysis: Identify degradation products (e.g., hydrolysis of the carboxamide group to carboxylic acid) .
  • Solid-state NMR: Monitor crystallinity changes during thermal degradation .

Q. Q8. What experimental designs are optimal for scaling up synthesis without compromising yield?

Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify interactions .
  • Flow chemistry: Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and reproducibility .
  • Process analytical technology (PAT): Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. Q9. How do structural analogs of this compound inform mechanistic studies of its biological activity?

Answer:

  • Analog comparison: Compare with compounds like N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide, which lacks the oxazole ring but retains antimicrobial activity .
  • Key structural determinants: The 3,5-dimethyloxazole group enhances kinase inhibition, while the thiophene carboxamide improves membrane permeability .
  • Activity cliffs: Identify analogs with minor structural changes but significant potency drops to pinpoint critical binding motifs .

Q. Q10. What strategies validate target engagement in complex biological systems (e.g., live cells or tissues)?

Answer:

  • Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment to confirm binding .
  • Photoaffinity labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .
  • Fluorescence polarization: Track displacement of labeled probes (e.g., FITC-peptides) in cell lysates to quantify target occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.